6-Chloro-7-quinolinecarboxylic acid
Description
6-Chloro-7-quinolinecarboxylic acid (C₁₀H₆ClNO₂) is a halogenated quinoline derivative characterized by a chlorine substituent at the 6-position and a carboxylic acid group at the 7-position of the quinoline ring (Figure 1). Its synthesis was first reported by Bekhli and Mikhailitsyn in 1966 via condensation of 2-amino-5-chloroterephthalic acid, yielding 1,2,3,4-tetrahydro-4-oxo-6-chloroquinoline-7-carboxylic acid as a precursor . The compound’s hydrochloride form (InChIKey: YOMJNTYNWZWMFG-UHFFFAOYSA-N) has been structurally validated, with SMILES notation confirming the chloro and carboxylic acid substituents on the bicyclic quinoline scaffold .
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
6-chloroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
NZDFXFJQFJHPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method is the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst . Another approach involves the use of 6-chloroquinoline-7-carboxylic acid ethyl ester, which is hydrolyzed to yield the desired acid .
Industrial Production Methods: Industrial production of 6-chloroquinoline-7-carboxylic acid often employs large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines, alcohols, or thiols in the presence of a base or a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives with potential biological activities.
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Condensation Products: Schiff bases and other condensation compounds.
Scientific Research Applications
6-Chloroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
6-Fluoro-7-methylquinoline-2-carboxylic acid (CAS 1420789-86-1)
- Structural Differences : Fluorine replaces chlorine at position 6, a methyl group is introduced at position 7, and the carboxylic acid is shifted to position 2.
- The methyl group at position 7 may enhance steric bulk, reducing rotational freedom compared to the parent compound. Carboxylic acid at position 2 could disrupt conjugation across the quinoline ring, affecting UV absorption properties .
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
- Structural Differences: Pyrimidine ring replaces quinoline, with chlorine at position 2 and a methyl group at position 4.
- Chlorine’s position adjacent to the carboxylic acid may increase acidity due to inductive effects .
Functional Group Modifications
7-Methoxyquinoline-4-carboxylic acid (CAS 1956335-60-6)
- Structural Differences : Methoxy group at position 7 replaces chlorine, and carboxylic acid is at position 3.
- Position 4 carboxylic acid may facilitate hydrogen bonding in metal-organic frameworks compared to position 7 .
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